

physical properties of 2-Hydroxy-6-methoxybenzaldehyde

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Compound of Interest

Compound Name:	2-Hydroxy-6-methoxybenzaldehyde
Cat. No.:	B112916

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An In-Depth Technical Guide to the Physical Properties of **2-Hydroxy-6-methoxybenzaldehyde**

Abstract

2-Hydroxy-6-methoxybenzaldehyde, also known as 6-methoxysalicylaldehyde, is a pivotal aromatic aldehyde with significant applications as a pharmaceutical and chemical intermediate. [1][2][3] Its unique substitution pattern, featuring hydroxyl, methoxy, and aldehyde functional groups on a benzene ring, imparts a specific set of physical and chemical properties that are critical for its application in organic synthesis, drug discovery, and materials science. This technical guide provides a comprehensive overview of the core physical properties of **2-Hydroxy-6-methoxybenzaldehyde**, offering field-proven insights into its characterization, handling, and the experimental methodologies used for its analysis. The document is structured to serve as a practical resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This section details the fundamental identifiers and structural characteristics of **2-Hydroxy-6-methoxybenzaldehyde**.

Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: **2-hydroxy-6-methoxybenzaldehyde**[\[1\]](#)[\[3\]](#)
- Common Synonyms: 6-Methoxysalicylaldehyde, 6-Hydroxy-o-anisaldehyde[\[1\]](#)[\[4\]](#)[\[5\]](#)
- CAS Number: 700-44-7[\[1\]](#)[\[4\]](#)[\[6\]](#)
- Molecular Formula: C₈H₈O₃[\[1\]](#)[\[4\]](#)
- Molecular Weight: 152.15 g/mol [\[1\]](#)
- InChI Key: DZJPDDVDKXHRLF-UHFFFAOYSA-N[\[1\]](#)[\[4\]](#)[\[5\]](#)

Molecular Structure

The arrangement of functional groups dictates the compound's reactivity and physical behavior. The ortho-positioning of the hydroxyl and aldehyde groups allows for potential intramolecular hydrogen bonding, which can influence properties like melting point and spectral characteristics.

Caption: 2D structure of **2-Hydroxy-6-methoxybenzaldehyde**.

Core Physicochemical Properties

The physical properties of a compound are paramount for determining its suitability for various applications, from reaction solvent selection to formulation development.

Table 1: Summary of Physical Properties for **2-Hydroxy-6-methoxybenzaldehyde**

Property	Value	Source(s)
Physical Form	Solid, Pale yellow solid	[4][5]
Melting Point	41-43 °C	[2][6]
68-74 °C	[1]	
Boiling Point	262.9 ± 20.0 °C (Predicted)	[2][6]
Density	1.231 ± 0.06 g/cm³ (Predicted)	[2][6]
pKa	7.79 ± 0.10 (Predicted)	[6]
Solubility	Slightly soluble in water.	[1][2]
Slightly soluble in Chloroform, Methanol.	[6]	

Physical State and Appearance

Under standard laboratory conditions, **2-Hydroxy-6-methoxybenzaldehyde** exists as a solid. [4] Its color is typically described as pale yellow.[5] The solid form is convenient for handling, weighing, and storage.

Melting Point

The melting point is a critical indicator of purity. There is a noted discrepancy in the literature, with sources reporting a range of 41-43 °C and another reporting 68-74 °C.[1][2][6] This variation can be attributed to differences in material purity or the presence of isomers. For high-purity applications, it is essential to determine the melting point of the specific batch being used. The lower range of 41-43 °C is more commonly cited by chemical suppliers.[2][6]

Boiling Point and Density

The predicted boiling point is approximately 262.9 °C.[2][6] This high boiling point is expected for an aromatic compound of its molecular weight with polar functional groups. The predicted density is around 1.231 g/cm³.[2][6] It is important to note that these values are computationally predicted and should be confirmed experimentally if they are critical for a specific application, such as process modeling or reaction engineering.

Solubility Profile

The compound's solubility is dictated by the interplay of its hydrophobic benzene ring and its polar functional groups. It is slightly soluble in water, a characteristic stemming from the dominant nonpolar nature of the aromatic ring.^{[1][2]} However, it exhibits slight solubility in organic solvents like chloroform and methanol, where the polar hydroxyl, aldehyde, and methoxy groups can engage in favorable intermolecular interactions.^[6] This solubility profile is a key consideration when selecting solvent systems for chemical reactions, purification (e.g., recrystallization), and analytical techniques like chromatography.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. For a research professional, interpreting this data is essential for structure verification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxy-6-methoxybenzaldehyde** reveals the presence of its key functional groups. A representative spectrum would exhibit the following characteristic absorption bands:

- O-H Stretch: A broad band in the region of 3200-3400 cm^{-1} , characteristic of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.
- C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm^{-1} .
- C-H Stretch (Aliphatic): Peaks just below 3000 cm^{-1} corresponding to the methoxy (-OCH₃) group.
- C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1680 cm^{-1} . The position may be slightly lowered due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding with the ortho-hydroxyl group.
- C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch: Bands in the 1200-1300 cm^{-1} (aryl-O) and 1000-1100 cm^{-1} (alkyl-O) regions, corresponding to the hydroxyl and methoxy ethers, respectively.^[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.2.1. ^1H NMR Spectroscopy The expected proton NMR spectrum (in a solvent like CDCl_3) would show distinct signals:

- Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.
- Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, often appearing between δ 5.0-11.0 ppm.
- Aromatic Protons (Ar-H): Three protons on the benzene ring, which will appear in the δ 6.5-7.5 ppm region. Their specific chemical shifts and coupling patterns (doublets, triplets) depend on the electronic effects of the substituents.
- Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around δ 3.8-4.0 ppm.

3.2.2. ^{13}C NMR Spectroscopy The proton-decoupled ^{13}C NMR spectrum is expected to display eight distinct signals, one for each unique carbon atom:

- Aldehyde Carbonyl (C=O): In the δ 190-200 ppm region.
- Aromatic Carbons (Ar-C): Six signals in the δ 110-165 ppm range. The carbons directly attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region.
- Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-Hydroxy-6-methoxybenzaldehyde**, the electron ionization (EI) mass spectrum would be expected to show:

- Molecular Ion Peak (M^+): A peak at $\text{m/z} = 152$, corresponding to the molecular weight of the compound.

- Key Fragmentation Peaks: Common fragmentation pathways would include the loss of the aldehyde group (-CHO, M-29), the methoxy group (-OCH₃, M-31), or a methyl radical (-CH₃, M-15), leading to significant peaks at m/z = 123, 121, and 137, respectively.

Experimental Protocols for Property Determination

The trustworthiness of physical data relies on robust and well-executed experimental protocols. This section provides step-by-step methodologies for determining key physical properties.

Protocol for Melting Point Determination (Capillary Method)

This method is a standard for determining the melting range of a solid crystalline compound, which serves as a primary indicator of purity.

Causality: The principle relies on the fact that pure crystalline solids have a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A slow heating rate near the expected melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Methodology:

- **Sample Preparation:** Ensure the **2-Hydroxy-6-methoxybenzaldehyde** sample is completely dry and finely powdered.
- **Capillary Loading:** Pack a small amount of the powdered sample into a glass capillary tube to a height of 2-3 mm. Tap the tube gently to ensure dense packing.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a melting point apparatus.
- **Rapid Heating:** Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., heat quickly to ~25 °C based on the 41-43 °C range).
- **Slow Heating and Observation:** Decrease the heating rate to 1-2 °C per minute.

- Record Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- Report: The melting point is reported as the range $T_1 - T_2$.

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Sources

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